molecular formula C10H6Cl2N2O B13295798 4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde

4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13295798
M. Wt: 241.07 g/mol
InChI Key: TWKHLCLJBGKEDF-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H6Cl2N2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro group and a pyrazolyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation Reactions: Typically carried out in the presence of a catalyst or under acidic conditions.

Major Products Formed

    Substitution Reactions: Various substituted benzaldehyde derivatives.

    Oxidation Reactions: 4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzoic acid.

    Reduction Reactions: 4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzyl alcohol.

    Condensation Reactions: Imines or hydrazones depending on the reactants used.

Scientific Research Applications

4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is not well-documented. it is likely to interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The pyrazolyl group may also interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both chloro and pyrazolyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound in the synthesis of more complex molecules and in various research applications.

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

4-chloro-2-(4-chloropyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6Cl2N2O/c11-8-2-1-7(6-15)10(3-8)14-5-9(12)4-13-14/h1-6H

InChI Key

TWKHLCLJBGKEDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=C(C=N2)Cl)C=O

Origin of Product

United States

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